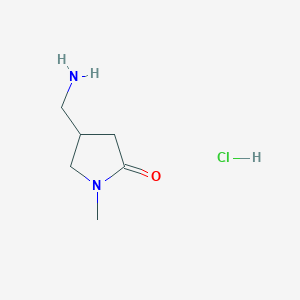
4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride
Descripción general
Descripción
4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride (AMMP) is an organic compound that is widely used in laboratories and research studies. It is a versatile compound that can be used in a variety of applications, including synthesis, scientific research, and drug development. AMMP has a wide range of biochemical and physiological effects on cells and organisms, making it a valuable tool for research.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
Pharmacokinetics of 4-Aminopyridine
This study investigated the pharmacokinetics of 4-aminopyridine in human volunteers, highlighting a method for estimating drug concentrations in blood and urine. This research offers insights into the pharmacokinetics of related compounds, emphasizing the complexity of plasma concentration changes during the drug elimination phase (Evenhuis et al., 1981).
Metabolites of Metamizol
An investigation into the pharmacokinetics of metamizol metabolites after a single oral dose in healthy subjects provides a detailed analysis of drug metabolism and the effects of different doses on metabolite concentrations. This study can shed light on the metabolic pathways and pharmacokinetics relevant to similar compounds (Vlahov et al., 2004).
Potential Therapeutic Applications
In Spinal Cord Injury
A study on the effects of 4-aminopyridine in patients with spinal cord injury suggests that this compound can enhance central conduction, potentially ameliorating deficits caused by the injury. The findings point towards the therapeutic applications of similar aminopyridine derivatives in neurological conditions (Hayes et al., 1994).
In Multiple Sclerosis
Research into the protective effects of 4-aminopyridine on experimental optic neuritis and multiple sclerosis demonstrates the compound's potential to prevent neuroaxonal loss in the central nervous system, beyond its symptomatic treatment applications. This study emphasizes the disease-modifying effects of 4-aminopyridine and similar compounds (Dietrich et al., 2020).
Propiedades
IUPAC Name |
4-(aminomethyl)-1-methylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-5(3-7)2-6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPBCCQDOJYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)
![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)


![6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1473307.png)
![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)
![3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate](/img/structure/B1473312.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1473314.png)


